molecular formula C12H14O2 B8696290 2-Allyl-4-methyl-benzoic acid methyl ester

2-Allyl-4-methyl-benzoic acid methyl ester

Cat. No. B8696290
M. Wt: 190.24 g/mol
InChI Key: NRCUDUNFYQHVLK-UHFFFAOYSA-N
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Patent
US09273067B2

Procedure details

A mixture of methyl 2-bromo-4-methylbenzoate (500 mg, 2.183 mmol), allyltributylstannane (0.744 mL, 2.401 mmol), lithium chloride (185 mg, 4.37 mmol) in DMF (1 mL), acetonitrile (10 mL) was added bis(triphenylphosphine)palladium(ii) dichloride (77 mg, 0.109 mmol). It was then degassed for 2 min, then filled with N2. After heating at 90° C. for 16 h, it was quenched with NH4Cl, extracted with EtOAc. The organic layer was washed with KF solution, dried over MgSO4, filtered and concentrated to obtain an oil, which was then purified by biotage, eluting with 10% EtOAc/hexane to isolate methyl 2-allyl-4-methylbenzoate (330 mg, 1.735 mmol, 79% yield) as an oil. 1H NMR (400 MHz, CDCl3) δ 7.95-7.77 (m, 1H), 7.21-6.99 (m, 2H), 6.19-5.85 (m, 1H), 5.22-4.91 (m, 2H), 3.89 (s, 3H), 3.76 (d, J=6.6 Hz, 2H), 2.39 (s, 3H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.744 mL
Type
reactant
Reaction Step One
Quantity
185 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
77 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[C:10]([CH3:12])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[CH2:13]([Sn](CCCC)(CCCC)CCCC)[CH:14]=[CH2:15].[Cl-].[Li+]>CN(C=O)C.C(#N)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH2:15]([C:2]1[CH:11]=[C:10]([CH3:12])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5])[CH:14]=[CH2:13] |f:2.3,^1:41,60|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=C(C(=O)OC)C=CC(=C1)C
Name
Quantity
0.744 mL
Type
reactant
Smiles
C(C=C)[Sn](CCCC)(CCCC)CCCC
Name
Quantity
185 mg
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
77 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It was then degassed for 2 min
Duration
2 min
ADDITION
Type
ADDITION
Details
filled with N2
CUSTOM
Type
CUSTOM
Details
it was quenched with NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with KF solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to obtain an oil, which
CUSTOM
Type
CUSTOM
Details
was then purified by biotage
WASH
Type
WASH
Details
eluting with 10% EtOAc/hexane

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C1=C(C(=O)OC)C=CC(=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.735 mmol
AMOUNT: MASS 330 mg
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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